N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide
Description
This compound belongs to the benzothiazole-acetamide class, characterized by a 1,3-benzothiazole core substituted with a chloro group at position 7, a methoxy group at position 4, and an acetamide scaffold modified with phenyl and pyridin-3-ylmethyl groups.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-28-18-10-9-17(23)21-20(18)25-22(29-21)26(14-16-8-5-11-24-13-16)19(27)12-15-6-3-2-4-7-15/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSQJEDRVYGZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a novel compound belonging to the benzothiazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and efficacy against various diseases, particularly cancer.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 373.87 g/mol. The structure is characterized by the following key components:
- Benzothiazole moiety : Contributes to the compound's biological activity.
- Phenyl and pyridine rings : Enhance interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the benzothiazole core : Utilizing 7-chloro-4-methoxybenzothiazole as a starting material.
- Substitution reactions : Introducing the phenyl and pyridine groups through nucleophilic substitution.
- Final acetamide formation : Completing the structure with acetamide functionalities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzothiazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound (Doxorubicin) IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 14.34 | 19.35 |
| HCT-116 (Colon) | 6.90 | 11.26 |
| A549 (Lung) | 25.73 | 22.96 |
These results indicate that compounds similar to this compound exhibit promising anticancer properties, often outperforming traditional chemotherapeutics like doxorubicin in specific cell lines .
The mechanism of action for benzothiazole derivatives typically involves:
- Inhibition of key enzymes : Targeting enzymes involved in cancer cell proliferation.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
- Interference with DNA replication : Preventing cancer cells from dividing.
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives against various cancer types. The findings indicated that modifications on the benzothiazole ring significantly influenced cytotoxicity, with electron-withdrawing groups enhancing activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole-Acetamide Family
Key structural variations among analogs include substitutions on the benzothiazole ring, acetamide linker modifications, and appended aromatic groups. Below is a comparative analysis:
Key Differences in Bioactivity and Binding Modes
- Pyridine-Containing Analogs (e.g., 5RGZ): Pyridine rings in compounds like 5RGZ interact with HIS163 in the SARS-CoV-2 main protease, with binding affinities exceeding −22 kcal/mol.
- Benzothiazole Substitutions : The target compound’s 7-chloro and 4-methoxy groups distinguish it from BZ-IV (unsubstituted benzothiazole) and the methyl-substituted analog in . Chloro groups typically enhance metabolic stability and lipophilicity, which could improve pharmacokinetics .
- Acetamide Linker Modifications : Unlike BZ-IV’s piperazine linker, the target compound’s phenyl and pyridinylmethyl groups may reduce conformational flexibility but enhance aromatic stacking in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
